D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt
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Overview
Description
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of myo-inositol, a type of sugar alcohol that is involved in cellular signaling and membrane biogenesis. The tetraammonium salt form enhances its solubility and stability, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the inositol ring.
Reduction: Typically used to modify the phosphate groups.
Substitution: Commonly involves the replacement of ester groups with other functional groups.
Common Reagents and Conditions
The reactions often require reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions are carefully controlled to maintain the integrity of the compound.
Major Products
The major products formed from these reactions include various phosphorylated derivatives of myo-inositol, which have distinct biochemical properties and applications.
Scientific Research Applications
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is widely used in scientific research due to its role in cellular signaling pathways. It is particularly valuable in studies related to:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Plays a role in signal transduction and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. It is involved in the regulation of intracellular calcium levels and the activation of various signaling pathways. The phosphate groups play a crucial role in these interactions, facilitating the binding to proteins and other cellular components.
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol-3-Phosphate: Affects phosphatidylinositol-mediated endomembrane function.
D-myo-Inositol 1,3,4,5-tetrakis(phosphate): Regulates intracellular calcium by controlling plasma membrane transport.
D-myo-Inositol 1,2,4,5,6-pentakis-phosphate: Involved in cellular signaling.
Uniqueness
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its tetraammonium salt form enhances its solubility and stability, making it more versatile compared to other similar compounds.
Properties
Molecular Formula |
C21H45NO22P4 |
---|---|
Molecular Weight |
787.5 g/mol |
IUPAC Name |
azane;[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexanoyloxypropyl] hexanoate |
InChI |
InChI=1S/C21H42O22P4.H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);1H3/t13-,16+,17+,18?,19-,20+,21?;/m1./s1 |
InChI Key |
OKYJQDPTKDDWDQ-LCIGQXIQSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N |
Origin of Product |
United States |
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